molecular formula C15H22ClF2N B15063647 2-(3,4-Difluorophenyl)-5-isopropylazepane hydrochloride

2-(3,4-Difluorophenyl)-5-isopropylazepane hydrochloride

Cat. No.: B15063647
M. Wt: 289.79 g/mol
InChI Key: KUYOLLNXFXFBHW-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)-5-isopropylazepane hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a seven-membered azepane ring substituted with a 3,4-difluorophenyl group and an isopropyl group, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)-5-isopropylazepane hydrochloride typically involves multiple steps, starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenyl)-5-isopropylazepane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as amines or halides .

Scientific Research Applications

2-(3,4-Difluorophenyl)-5-isopropylazepane hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)-5-isopropylazepane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or activate specific receptors, thereby influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride
  • 2-(3,4-Difluorophenyl)thiazole
  • Ticagrelor

Uniqueness

Compared to similar compounds, 2-(3,4-Difluorophenyl)-5-isopropylazepane hydrochloride stands out due to its unique azepane ring structure, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C15H22ClF2N

Molecular Weight

289.79 g/mol

IUPAC Name

2-(3,4-difluorophenyl)-5-propan-2-ylazepane;hydrochloride

InChI

InChI=1S/C15H21F2N.ClH/c1-10(2)11-4-6-15(18-8-7-11)12-3-5-13(16)14(17)9-12;/h3,5,9-11,15,18H,4,6-8H2,1-2H3;1H

InChI Key

KUYOLLNXFXFBHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(NCC1)C2=CC(=C(C=C2)F)F.Cl

Origin of Product

United States

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